REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([CH2:8][C:9]#N)=[CH:6][CH:5]=[CH:4][N:3]=1.S(=O)(=O)(O)[OH:12].[OH2:16]>>[Cl:1][C:2]1[C:7]([CH2:8][C:9]([OH:12])=[O:16])=[CH:6][CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
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11.7 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1CC#N
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Name
|
|
Quantity
|
55.6 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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66 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 90° C. for 4 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was poured into ice-cold water
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Type
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FILTRATION
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Details
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the precipitate was filtered off
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Type
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EXTRACTION
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Details
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The filtrate was extracted three times with ethyl acetate
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Type
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WASH
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Details
|
The organic layer was washed with brine
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |